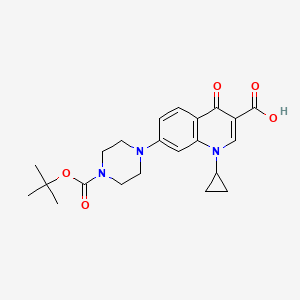

7-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

1-cyclopropyl-7-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5/c1-22(2,3)30-21(29)24-10-8-23(9-11-24)15-6-7-16-18(12-15)25(14-4-5-14)13-17(19(16)26)20(27)28/h6-7,12-14H,4-5,8-11H2,1-3H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAUXTZLFINWRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

7-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid plays a significant role in biochemical reactions due to its structural features. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. The interaction with these enzymes involves the formation of a stable complex that prevents the supercoiling of DNA, thereby inhibiting bacterial growth.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, the compound disrupts DNA replication and transcription, leading to cell death. In mammalian cells, it has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound can induce apoptosis in cancer cells by activating the p53 pathway and inhibiting the PI3K/Akt signaling pathway.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of bacterial DNA gyrase and topoisomerase IV, forming a stable complex that inhibits their activity. This binding prevents the enzymes from catalyzing the supercoiling of DNA, which is essential for DNA replication and transcription. Additionally, the compound can inhibit the activity of certain kinases in mammalian cells, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of bacterial growth and prolonged induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, leading to their excretion in urine and bile. The compound can also affect metabolic flux and metabolite levels by inhibiting key enzymes involved in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells by organic anion transporters and effluxed by P-glycoprotein. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it can interact with various enzymes and proteins. It can also be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, the compound can be directed to the nucleus, where it can inhibit DNA gyrase and topoisomerase IV, or to the mitochondria, where it can induce apoptosis.

Biological Activity

The compound 7-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS No. 2108359-76-6) is a member of the quinolone class of compounds, known for their diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C22H27N3O5 |

| Molecular Weight | 413.47 g/mol |

| CAS Number | 2108359-76-6 |

Structure

The compound features a quinoline backbone with a cyclopropyl group and a piperazine moiety, which contribute to its pharmacological properties.

Antimicrobial Activity

Research has demonstrated that compounds similar to This compound exhibit significant antibacterial properties. For instance, studies on related quinolone derivatives indicate that they target bacterial DNA gyrase and topoisomerase IV, leading to inhibition of DNA replication and cell growth .

Minimum Inhibitory Concentration (MIC)

The MIC values for various bacterial strains have been reported as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 0.391 |

| Acinetobacter baumannii | 12.5 |

These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents .

Anticancer Activity

The antiproliferative effects of quinolone derivatives have been explored extensively. For example, studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Studies

- Cytotoxicity Assays : In vitro assays have shown that derivatives of the compound exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated IC50 values in the low micromolar range, demonstrating potent anticancer activity .

- Mechanistic Studies : Further investigations revealed that these compounds can modulate pathways involved in apoptosis, such as caspase activation and mitochondrial membrane potential changes .

Structure-Activity Relationship (SAR)

The biological activity of quinolone derivatives is significantly influenced by their structural features. The presence of a piperazine ring and specific substituents on the quinoline core has been correlated with enhanced potency against both bacterial and cancerous cells.

Key Structural Features

| Feature | Impact on Activity |

|---|---|

| Piperazine moiety | Enhances solubility and bioavailability |

| Cyclopropyl group | Increases binding affinity to target enzymes |

| Carboxylic acid functionality | Essential for antimicrobial activity |

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

Piperazine Substituents

Modifications to the piperazine ring significantly influence antibacterial activity, solubility, and metabolic stability.

Fluorine and Cyclopropyl Group Variations

- Fluorine at position 6 : Critical for DNA gyrase inhibition. Analogs lacking fluorine (e.g., des-fluoro compound) show reduced activity .

- Cyclopropyl group : Improves pharmacokinetics by resisting metabolic degradation compared to ethyl or methyl groups in analogs (e.g., ND-7, ND-8) .

Stability and Degradation

- Boc-protected compound : Resists decarboxylation but susceptible to photodegradation, forming ethylenediamine derivatives (e.g., Impurity C) .

- Unprotected piperazine analogs : Prone to oxidation, forming hydroxylated by-products (e.g., Impurity F) .

Antibacterial Efficacy

- Boc-protected derivative : Lacks intrinsic activity but serves as a prodrug; deprotection releases active piperazine for bacterial targeting .

- Fluoroquinolone analogs (e.g., ND-7, ND-8): Exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria (MIC: 0.25–4 µg/mL) .

- Thiazolidinone derivatives (e.g., compound 16): Show moderate activity (MIC: 2–8 µg/mL) due to increased lipophilicity .

Structure-Activity Relationships (SAR)

- Piperazine modifications : Acetylation (e.g., CD-12, ND-12) improves cell membrane penetration but may reduce solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.